molecular formula C21H22N2O4 B1683444 Y-27152 CAS No. 127408-30-4

Y-27152

Cat. No.: B1683444
CAS No.: 127408-30-4
M. Wt: 366.4 g/mol
InChI Key: RHFUXPCCELGMFC-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-27152 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the activity of the compound. This includes the addition of specific substituents that enhance the compound’s ability to open potassium channels.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Key considerations include:

    Reaction Temperature and Pressure: Controlling these parameters to ensure optimal reaction rates and product stability.

    Catalysts and Reagents: Using cost-effective and readily available catalysts and reagents to facilitate the reactions.

    Purification Techniques: Employing large-scale purification methods such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Y-27152 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Various substituents can be introduced or replaced on the core structure through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Y-27152 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the properties and functions of potassium channels.

    Biology: Investigated for its effects on cellular processes involving potassium ion flux.

    Medicine: Explored for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.

    Industry: Utilized in the development of new pharmacological agents targeting potassium channels.

Mechanism of Action

Y-27152 exerts its effects by opening ATP-sensitive potassium channels (KATP channels). These channels play a crucial role in regulating membrane potential and cellular excitability. By opening these channels, this compound allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This reduces cellular excitability and can lower blood pressure by relaxing vascular smooth muscle .

Comparison with Similar Compounds

Similar Compounds

    Y-26763: The parent compound of Y-27152, also a potassium channel opener.

    Diazoxide: Another potassium channel opener used clinically to treat hypertension.

    Minoxidil: Known for its vasodilatory effects and used in the treatment of severe hypertension.

Uniqueness of this compound

This compound is unique due to its long-acting nature and reduced tendency to cause tachycardia compared to other potassium channel openers. This makes it particularly valuable in research settings where prolonged effects are desired without significant side effects .

Properties

CAS No.

127408-30-4

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[(3S,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide

InChI

InChI=1S/C21H22N2O4/c1-14(24)23(26-13-15-7-5-4-6-8-15)19-17-11-16(12-22)9-10-18(17)27-21(2,3)20(19)25/h4-11,19-20,25H,13H2,1-3H3/t19-,20-/m0/s1

InChI Key

RHFUXPCCELGMFC-PMACEKPBSA-N

Isomeric SMILES

CC(=O)N([C@@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3

SMILES

CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)OCC3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-(3S,4R)-4-(N-acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol
Y 27152
Y-27152

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Y-27152
Reactant of Route 2
Y-27152
Reactant of Route 3
Y-27152
Reactant of Route 4
Reactant of Route 4
Y-27152
Reactant of Route 5
Y-27152
Reactant of Route 6
Y-27152

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.